4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde
Description
4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a chloro group at position 4, a 4,5-dimethylimidazole moiety at position 2, and a formyl group at position 3. This structure combines electron-withdrawing (chloro, aldehyde) and electron-donating (dimethylimidazole) groups, making it a versatile intermediate for synthesizing push-pull chromophores and bioactive molecules.
Properties
Molecular Formula |
C9H8ClN3OS |
|---|---|
Molecular Weight |
241.70 g/mol |
IUPAC Name |
4-chloro-2-(4,5-dimethylimidazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3OS/c1-5-6(2)13(4-11-5)9-12-8(10)7(3-14)15-9/h3-4H,1-2H3 |
InChI Key |
LKCLQCBOERMAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC(=C(S2)C=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Imidazole Group: The imidazole ring can be introduced via a nucleophilic substitution reaction using 4,5-dimethylimidazole.
Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Studies have indicated that compounds similar to 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde exhibit antimicrobial properties. Research has shown that thiazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
- Anticancer Properties : There is growing interest in thiazole derivatives as anticancer agents. The compound's ability to interact with DNA and inhibit cell proliferation has been documented in several studies. For instance, derivatives of thiazole have shown promise in targeting specific cancer cell lines, suggesting that this compound could be explored further for its anticancer potential .
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes. Enzyme inhibition studies have revealed that thiazole derivatives can modulate the activity of enzymes such as kinases and phosphatases, which are critical in cancer and metabolic diseases .
Agricultural Applications
- Fungicides : The thiazole ring structure is known for its fungicidal properties. Compounds like this compound could be developed into fungicides effective against plant pathogens, thereby enhancing crop protection strategies .
- Herbicides : Research suggests that similar compounds can function as herbicides by inhibiting specific biochemical pathways in plants. This application could lead to the development of selective herbicides that minimize damage to crops while effectively controlling weeds .
Material Science Applications
- Polymer Development : The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into polymer composites containing thiazole derivatives has shown improved performance metrics compared to conventional materials .
- Sensors : The compound's ability to undergo specific chemical reactions makes it a candidate for developing sensors that detect environmental pollutants or biological markers. Its incorporation into sensor technologies could lead to advancements in environmental monitoring and diagnostics .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. If used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
Chlorination Position
- 4-Chloro vs. 3-Chloro Substitution: Monochlorination at position 4 (as in the target compound) enhances biological activity compared to position 3. For example, 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl carbamates exhibit stronger acetylcholinesterase (AChE) inhibition (IC₅₀ = 31.0 µmol/L) than their 3-chloro counterparts, attributed to optimized steric and electronic interactions within enzyme active sites .
Imidazole vs. Other Heterocyclic Substituents
- 4,5-Dimethylimidazole: The dimethylimidazole group in the target compound likely increases lipophilicity and steric bulk compared to simpler substituents. For instance, 4-chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde () forms styryl chromophores with strong fluorescence, whereas the dimethylimidazole variant may exhibit altered photophysical properties due to reduced conjugation and enhanced solubility .
- Sulfanyl Groups: 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde (C₁₀H₆ClNOS₂, molar mass 255.74 g/mol) and 4-chloro-2-(4-methylpyrimidinylthio)-5-thiazolecarboxaldehyde (C₁₀H₇ClN₃OS₂, 284.78 g/mol) demonstrate how sulfur-containing substituents influence stability and reactivity. These compounds are used in safety-critical applications, with the latter requiring stringent handling protocols due to its reactive thiol group .
Physicochemical Properties
Lipophilicity and Stability
- Lipophilicity : The target compound’s logP (estimated via HPLC capacity factors) is expected to be lower than carbamates with long alkyl chains (e.g., hexylcarbamates in ) but higher than polar derivatives like hydroxylamine condensates ().
- Chemical Stability : Analogous carbamates decompose in alkaline environments (t₁/₂ ≈ 43–64 h at pH 7.0–7.4), suggesting the target compound’s aldehyde group may undergo hydrolysis under similar conditions .
Data Tables
Table 1. Structural and Physicochemical Comparison
Table 2. Stability and Reactivity Trends
Biological Activity
4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde (CAS No. 1511769-58-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer effects, antibacterial activity, and mechanism of action based on current research findings.
The molecular formula for this compound is with a molecular weight of 241.70 g/mol. The presence of chlorine and imidazole moieties suggests potential reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.70 g/mol |
| CAS Number | 1511769-58-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Thiazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms.
-
Mechanism of Action :
- Thiazole compounds often induce apoptosis in cancer cells. For instance, compounds similar to 4-Chloro-2-(4,5-dimethyl-1H-imidazol-1-yl)-1,3-thiazole have shown significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and A431 (epidermoid carcinoma) with IC50 values indicating potent activity .
- Case Study :
Antibacterial Activity
Thiazoles are also recognized for their antibacterial properties. The compound's structure suggests it could inhibit bacterial growth through interference with metabolic pathways.
- In Vitro Studies :
-
Mechanism :
- The proposed mechanism involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes, leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Enhances cytotoxicity and antibacterial properties |
| Imidazole Ring Presence | Essential for interaction with biological targets |
| Dimethyl Groups | Influence solubility and cell permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
